molecular formula C5H2Cl2N4 B119739 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 42754-96-1

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B119739
CAS RN: 42754-96-1
M. Wt: 189 g/mol
InChI Key: CTYPROOLWJDUTA-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound . It belongs to a class of compounds known as pyrazolopyrimidines, which contain a fused pyrazole and pyrimidine ring structure. It has been used as a pharmaceutical intermediate .


Synthesis Analysis

A rapid synthetic method for 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine has been established . The compound was synthesized from 5-amino-1H-pyrazole-4-carboxamide and urea through two steps including cyclization and chlorination . The total yield of the two steps was 49.5% .


Molecular Structure Analysis

The molecular formula of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is C5H2Cl2N4 . Its molecular weight is 189 . The InChI code is 1S/C5H2Cl2N4/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H, (H,8,9,10,11) .


Chemical Reactions Analysis

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine has been used as a key intermediate in the synthesis of various pharmaceutical compounds . It has been used in the design of novel CDK2 inhibitors .


Physical And Chemical Properties Analysis

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is an off-white to yellow to orange to brown powder or crystals . It should be stored in a refrigerator .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine and its derivatives have been a subject of interest in chemical synthesis. Ogurtsov and Rakitin (2021) demonstrated the synthesis of functionally 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines, highlighting the potential of these compounds for various pharmacological activities. The specific focus was on the nucleophilic substitution reactions leading to novel derivatives, with detailed structural analysis through spectroscopy and X-ray analysis (Ogurtsov & Rakitin, 2021).

Glycosylation and Nucleoside Synthesis

The glycosylation of 4,6-dichloropyrazolo[3,4-d]pyrimidine has been studied for the synthesis of novel nucleoside analogs. Cottam, Revankar, and Robins (1983) reported on the selective glycosylation leading to the synthesis of inosine, guanosine, adenosine, and isoguanosine analogs, providing new synthetic routes to these significant compounds (Cottam, Revankar, & Robins, 1983).

Antimicrobial and Antitumor Activity

Several studies have explored the antimicrobial and antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. Beyzaei et al. (2017) synthesized new 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives, showing their efficacy against various pathogenic bacteria, indicating their potential as antibacterial agents (Beyzaei et al., 2017). Vignaroli et al. (2017) developed pyrazolo[3,4-d]pyrimidine prodrugs with enhanced pharmacokinetic and therapeutic properties, showing promise as antitumor agents in glioblastoma models (Vignaroli et al., 2017).

Herbicidal Applications

In the agricultural sector, Luo et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine-4-one derivatives and demonstrated their herbicidal activity against various plant species, suggesting their potential use in weed control (Luo et al., 2017).

Safety And Hazards

When handling 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine, it is recommended to do so in a well-ventilated place . Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided .

Future Directions

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine and its derivatives have found wide application in drug design . They have been used as key intermediates in the synthesis of various pharmaceutical compounds, including novel CDK2 inhibitors . As treatment resistances arise frequently, it is particularly important to find a way to get rid of clinical difficulties, prevent or delay the EGFR-TKIs resistance or develop new EGFR-TKIs drugs with good tumor selectivity, high efficiency, and safety .

properties

IUPAC Name

4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYPROOLWJDUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476853
Record name 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

42754-96-1
Record name 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
L Wang, Y Sun, J Wang, Y Xue, Y Sun… - Archiv der …, 2023 - Wiley Online Library
Centriole duplication occurs once per cell cycle and is regulated by Polo‐like kinase 4 (PLK4). Overexpression of PLK4 in somatic cells can lead to the excessive formation of centrioles, …
Number of citations: 1 onlinelibrary.wiley.com
Y Sun, Y Sun, L Wang, T Wu, W Yin, J Wang… - European Journal of …, 2022 - Elsevier
Serine/threonine-protein kinase polo-like kinase 4 (PLK4) is a mitosis-associated protein kinase that plays a vital role in the duplication of centrioles in dividing cells and is considered a …
Number of citations: 6 www.sciencedirect.com
A Ali, GE Taylor, K Ellsworth, G Harris… - Journal of medicinal …, 2003 - ACS Publications
6-Anilinopyrazolo[3,4-d]pyrimidin-4-ones are novel dGTP analogues that inhibit the replication-specific enzyme DNA polymerase III (DNA pol III) of Staphlococcus aureus and other …
Number of citations: 91 pubs.acs.org
S Schenone, M Radi, F Musumeci, C Brullo… - Chemical …, 2014 - ACS Publications
1. INTRODUCTION Nitrogen-containing heterocycles are widely distributed in nature and essential for life, playing a vital role in the metabolism of all living cells. Among the many …
Number of citations: 127 pubs.acs.org
JC Verheijen, DJ Richard, K Curran… - Journal of medicinal …, 2009 - ACS Publications
Design and synthesis of a series of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as potent and selective inhibitors of the mammalian target of rapamycin (mTOR) are described. …
Number of citations: 56 pubs.acs.org
H Yeom, R Achary, Y Choi, CH Park… - Bulletin of the …, 2022 - Wiley Online Library
4,6‐Disubstituted pyrazolo[3,4‐d]pyrimidine derivatives were explored as irreversible Bruton's tyrosine kinase (BTK) inhibitors. The structure–activity relationship was established with …
Number of citations: 1 onlinelibrary.wiley.com
P Singla, V Luxami, R Singh, V Tandon… - European journal of …, 2017 - Elsevier
A series of new pyrazolo[3,4-d]pyrimidine possessing 4-(1H-benzimidazol-2-yl)-phenylamine moiety at C4 position and primary as well as secondary amines at C6 position has been …
Number of citations: 53 www.sciencedirect.com
V Klaasa, M Cobbautb, J Demaerela, L Saadahb…
Number of citations: 0
S Hu, C Jiang, M Gao, D Zhang, N Yao, J Zhang… - European Journal of …, 2023 - Elsevier
Monopolar spindle kinase 1 (Mps1) is a key element of the mitotic checkpoint and clinically evaluated as a target in the treatment of aggressive tumors. With this aim, a set of pyrazolo[3,4…
Number of citations: 2 www.sciencedirect.com
Y Chen, L Meng, W Wang, L Ye, L Huang… - European Journal of …, 2023 - Elsevier
Pancreatic cancer is a highly lethal form of malignancy that continues to pose a significant and unresolved health challenge. Doublecortin-like kinase 1 (DCLK1), a serine/threonine …
Number of citations: 3 www.sciencedirect.com

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